N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,5-dichlorobenzamide
Description
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,5-dichlorobenzamide (CAS: 325988-44-1) is a heterocyclic organic compound featuring a benzothiazole moiety fused to a tetrahydrobenzothiophene core, with a 3,5-dichlorobenzamide substituent. Its molecular formula is C₂₈H₃₁Cl₂N₃O₃S₃, and it has a molecular weight of 553.759 g/mol (). The compound belongs to a class of 2-aminothiophene derivatives, which are recognized for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .
The compound’s structural determination likely employs crystallographic tools such as SHELX and OLEX2, which are widely used for small-molecule refinement and structure solution (). These programs enable precise analysis of conformational features, intermolecular interactions, and electronic properties critical for understanding structure-activity relationships.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,5-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2OS2/c23-13-9-12(10-14(24)11-13)20(27)26-22-19(15-5-1-3-7-17(15)28-22)21-25-16-6-2-4-8-18(16)29-21/h2,4,6,8-11H,1,3,5,7H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBNLULQJBQIFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,5-dichlorobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and benzothiophene intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,5-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,5-dichlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,5-dichlorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,5-dichlorobenzamide with structurally related compounds, focusing on substituents, molecular weight, conformational features, and intermolecular interactions.
Key Observations:
Sulfonamide derivatives () exhibit higher polarity and hydrogen-bonding capacity due to sulfonyl groups, which may improve solubility but reduce membrane permeability .
Conformational Flexibility :
- The cyclohexene ring in the benzoyl derivative adopts an envelope conformation (puckering parameters θ = 0.5098°, φ = 126.7°), which minimizes steric strain and facilitates intramolecular N–H⋯O hydrogen bonding (). Similar conformational constraints are expected in the target compound due to the rigid benzothiazole-thiophene core.
Intermolecular Interactions :
- Weak π-π interactions (centroid separation ~3.90 Å) observed in the benzoyl derivative () suggest that aromatic stacking may stabilize crystal packing in the target compound.
- Intramolecular hydrogen bonds (e.g., N–H⋯O) are common in this class, contributing to conformational rigidity and crystallinity .
Synthetic Considerations :
- Amide coupling using carbodiimide reagents (e.g., EDC) is a standard method for synthesizing these derivatives (). Modifications in substituents (e.g., sulfonylation) require additional steps but enable diversification of electronic and steric properties.
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,5-dichlorobenzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H14Cl2N2S2
- Molecular Weight : 358.32 g/mol
- CAS Number : 143361-87-9
Biological Activity Overview
The compound exhibits a range of biological activities primarily attributed to its structural components. The benzothiazole and benzothiophene moieties are known for their roles in various pharmacological effects.
Antitumor Activity
Research indicates that derivatives of benzothiazole and benzothiophene have shown promising antitumor activity. For instance:
- In vitro studies demonstrated that compounds with similar structures inhibited the proliferation of human lung cancer cell lines (A549, HCC827) using MTS cytotoxicity assays .
- Compounds were found to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity:
- Studies reported effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined using broth microdilution methods .
- Specific derivatives showed enhanced activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as antibacterial agents.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound may bind to DNA through intercalation, disrupting replication and transcription processes.
- Enzyme Inhibition : It could inhibit key enzymes involved in cell cycle regulation or metabolic pathways critical for cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cancer cells, leading to cell death.
Study 1: Antitumor Efficacy
A recent study synthesized several benzothiazole derivatives and evaluated their antitumor efficacy against various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values comparable to established chemotherapeutics .
Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, derivatives were tested against pathogenic strains. The results showed significant antibacterial activity with MIC values ranging from 10 to 50 µg/mL against E. coli and S. aureus .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,5-dichlorobenzamide?
- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions, such as solvent polarity, temperature, and stoichiometry. For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst (as seen in analogous benzamide syntheses) ensures efficient cyclization and amide bond formation . Monitoring reaction progress via TLC and purification by recrystallization (e.g., using methanol) improves yield and purity . Adjusting equivalents of benzoyl chloride derivatives (e.g., 3,5-dichlorobenzoyl chloride) can mitigate side reactions like over-acylation .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze proton environments (e.g., aromatic protons in benzothiazole and tetrahydrobenzothiophene rings) to confirm substitution patterns .
- X-ray crystallography : Resolve intermolecular interactions (e.g., hydrogen bonds like N–H⋯N or C–H⋯O/F) to verify molecular packing and stereochemistry .
- Mass spectrometry : Confirm molecular weight alignment with theoretical values (e.g., using ESI-MS for high-resolution mass validation) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in biological activity data for this compound across different assays?
Theoretical pole : Re-examine assumptions about the compound’s mechanism (e.g., PFOR enzyme inhibition via amide anion conjugation ).
Epistemological pole : Compare assay conditions (e.g., pH, cell lines, or zoospore models ) to identify variables affecting activity.
Technical pole : Standardize protocols (e.g., dose-response curves, control groups) to minimize experimental noise.
Morphological pole : Correlate structural analogs (e.g., halogen-substituted benzamides ) to isolate activity trends.
Q. How can researchers design experiments to elucidate the compound’s structure-activity relationship (SAR) for anaerobic organisms?
- Methodological Answer :
- Step 1 : Synthesize derivatives with systematic substitutions (e.g., replacing 3,5-dichloro with methoxy or nitro groups ) to test electronic effects.
- Step 2 : Use computational modeling (e.g., DFT calculations) to predict binding affinity to PFOR enzyme active sites .
- Step 3 : Validate predictions via in vitro enzymatic assays under anaerobic conditions, measuring IC50 values .
- Step 4 : Cross-reference results with crystallographic data to identify critical hydrogen-bonding interactions .
Q. What methodologies are recommended for analyzing the compound’s stability under varying environmental conditions?
- Methodological Answer :
- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures .
- Photostability : Expose the compound to UV-Vis light (e.g., 254 nm) and monitor degradation via HPLC .
- Hydrolytic stability : Test solubility and degradation in buffered solutions (pH 3–9) at 37°C, using LC-MS to identify breakdown products .
Methodological Frameworks
Q. How should researchers integrate theoretical frameworks into studies of this compound’s mechanism of action?
- Methodological Answer : Link experiments to established theories, such as:
- Enzyme inhibition : Use the PFOR inhibition model to design kinetic assays .
- QSAR models : Apply Hansch analysis to correlate substituent hydrophobicity with bioactivity .
- Crystal engineering : Leverage intermolecular interaction data to predict solid-state stability .
Q. What statistical approaches are critical for analyzing dose-response data in toxicity studies?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC50/LC50 values .
- ANOVA with post-hoc tests : Compare treatment groups to controls (e.g., Tukey’s HSD for multiple comparisons).
- Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., combining toxicity, solubility, and stability metrics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
